4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide -

4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide

Catalog Number: EVT-4931284
CAS Number:
Molecular Formula: C18H13FN6O
Molecular Weight: 348.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

  • Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor developed for treating Chronic Obstructive Pulmonary Disease (COPD). It displays high selectivity for PI3Kδ over other class I PI3Ks .
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with the target compound "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide." Both compounds feature substitutions at the 1-position of the pyrazolo[3,4-d]pyrimidine ring, indicating potential significance for biological activity and binding interactions .

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 acts as a highly potent type II FLT3 kinase inhibitor designed to overcome resistance in FLT3-ITD positive AML. It effectively inhibits FLT3-ITD mutants and associated oncogenic mutations, demonstrating strong antiproliferative effects and inducing apoptosis in AML cell lines .
  • Relevance: Similar to the target compound "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide," CHMFL-FLT3-213 possesses a substituted phenyl ring at the 1-position of the pyrazolo[3,4-d]pyrimidine core. This structural similarity highlights the potential significance of this substitution pattern in achieving desired biological activity and target specificity .

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

  • Compound Description: Compound 18b is a potent FLT3 inhibitor investigated for its potential in treating psoriasis. It exhibits significant antipsoriatic effects in a K14-VEGF transgenic mouse model and demonstrates a favorable safety profile .
  • Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure with "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide", with both compounds containing a fluorine atom on the phenyl ring directly attached to the pyrazolo[3,4-d]pyrimidine core. This structural feature suggests potential similarities in their physicochemical properties and binding affinities .

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor designed for treating FLT3-ITD positive AML. It demonstrates high selectivity for FLT3 kinase over BTK kinase and effectively inhibits the proliferation of FLT3-ITD positive AML cell lines .
  • Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure with the target compound, with both containing a substituted phenyl ring at the 3-position of the pyrazolo[3,4-d]pyrimidine. This structural similarity suggests they may share a similar binding mode with their respective targets .

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is an irreversible EGFR mutant kinase inhibitor targeting EGFR primary mutants and the drug-resistant mutant L858R/T790M. It exhibits a distinct binding mode, forming a covalent bond with Cys797 of EGFR, and shows potent antiproliferative effects against EGFR mutant-driven NSCLC cell lines .
  • Relevance: Both CHMFL-EGFR-202 and the target compound “4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide” are based on the pyrazolo[3,4-d]pyrimidine core structure. They both contain diverse substituents at the 1-position, suggesting this region of the molecule is amenable to modification for achieving specific activity and selectivity profiles .
  • Compound Description: This series of compounds, particularly compound 13an, acts as potent multikinase inhibitors targeting Src, KDR, and several kinases within the MAPK signaling pathway. They exhibit significant anti-TNBC activities in vitro and in vivo, displaying good pharmacokinetic properties and low toxicity .
  • Relevance: The 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and the target compound, "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide", share a common structural motif: the pyrazolo[3,4-d]pyrimidine core. The variations in substituents at the 1 and 4 positions in these compounds highlight the versatility of this scaffold for exploring structure-activity relationships and developing potent inhibitors against diverse targets .

Properties

Product Name

4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide

IUPAC Name

4-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide

Molecular Formula

C18H13FN6O

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C18H13FN6O/c19-12-3-7-14(8-4-12)25-18-15(9-23-25)17(21-10-22-18)24-13-5-1-11(2-6-13)16(20)26/h1-10H,(H2,20,26)(H,21,22,24)

InChI Key

XARFZFBFLHKROY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.